7-Oxo Staurosporine is a derivative of the natural product staurosporine, which is an indolocarbazole alkaloid originally isolated from the bacterium Streptomyces staurosporeus. This compound has gained attention due to its potent inhibitory effects on various protein kinases, particularly protein kinase C. Its chemical formula is and it exhibits significant fluorescence properties, making it useful in biochemical studies .
Common reagents involved in these reactions include N-chlorosuccinimide and potassium tert-butoxide. The major products formed from these reactions often include various halogenated and oxidized derivatives, which can exhibit enhanced biological activities.
7-Oxo Staurosporine is primarily recognized for its role as a potent inhibitor of protein kinases. It binds to the ATP-binding site of these enzymes, effectively preventing ATP from binding and thereby inhibiting their activity. This inhibition disrupts critical cellular signaling pathways related to cell cycle progression, differentiation, and survival. Notably, it induces cell cycle arrest in the G2/M phase in human leukemia K562 cells, showcasing its potential as an anticancer agent.
The synthesis of 7-Oxo Staurosporine can be achieved through multiple approaches:
These methods allow for efficient production and modification of 7-Oxo Staurosporine for research and potential therapeutic applications.
7-Oxo Staurosporine has several notable applications:
Research indicates that 7-Oxo Staurosporine interacts with numerous cellular proteins and enzymes beyond protein kinase C. It has been shown to affect signaling pathways involved in cell growth and apoptosis. Studies have demonstrated its ability to induce significant changes in gene expression and cellular metabolism by inhibiting key kinases such as protein kinase A and c-Src . These interactions are crucial for understanding its mechanism of action and potential therapeutic benefits.
Several compounds share structural similarities with 7-Oxo Staurosporine, each displaying unique biological activities:
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Staurosporine | Indole-Carbazole Alkaloid | Broad-spectrum kinase inhibitor | Parent compound with varied derivatives |
2-Hydroxy-7-Oxostaurosporine | Staurosporine derivative | Higher cytotoxicity than staurosporine | Hydroxy substitution enhances activity |
3-Hydroxy-7-Oxostaurosporine | Staurosporine derivative | Similar to 2-hydroxy variant | Distinct hydroxyl position affects potency |
RK-1409 | Protein Kinase C Inhibitor | Inhibits morphological changes in cells | Identified as a specific variant of 7-Oxostaurosporine |
The structural variations among these compounds influence their biological activities significantly. 7-Oxo Staurosporine stands out due to its potent inhibitory effects on protein kinase C and significant cytotoxicity against cancer cells .
The production of 7-oxo staurosporine relies on engineered actinomycete strains, primarily Streptomyces species, to express the biosynthetic gene cluster responsible for staurosporine precursors and subsequent oxidative modifications.
The staurosporine biosynthetic gene cluster (sta) has been heterologously expressed in Streptomyces albus and Streptomyces lividans to overcome low yields in native producers like Streptomyces longisporoflavus . Key genes include:
For 7-oxo staurosporine production, oxidative modification of staurosporine likely involves additional P450 enzymes or oxidases endogenous to Streptomyces. Strain optimization includes:
Heterologous expression in S. albus requires bifunctional vectors (e.g., pKC505) to accommodate large gene clusters. A dual-plasmid system has been successful:
7-Oxo staurosporine demonstrates broad-spectrum protein kinase inhibitory activity with distinct selectivity patterns across different kinase families [5] [21]. The compound exhibits potent inhibition of protein kinase C with an half maximal inhibitory concentration value of 9 nanomolar, protein kinase A at 26 nanomolar, and phosphorylase kinase at 5 nanomolar [34] [35]. Additionally, it demonstrates significant activity against epidermal growth factor receptor kinase with an half maximal inhibitory concentration of 200 nanomolar and c-Src kinase at 800 nanomolar [34] [35].
The mechanistic basis for kinase inhibition involves competitive binding at the adenosine triphosphate binding site, similar to the parent compound staurosporine [16] [19] [22]. Kinetic analysis reveals that 7-oxo staurosporine binds to a conserved region of the catalytic domain, forming a mixed inhibition mechanism that reduces the affinity of magnesium adenosine triphosphate for the kinase [16]. This binding pattern is consistent across multiple protein kinase C isoforms, including conventional, novel, and atypical subtypes, though with varying potencies [18].
Table 1: Protein Kinase Inhibition Profile of 7-Oxo Staurosporine
Kinase Target | IC50 (nM) | Selectivity Index |
---|---|---|
Protein Kinase C | 9 | High |
Protein Kinase A | 26 | Moderate |
Phosphorylase Kinase | 5 | Very High |
Epidermal Growth Factor Receptor | 200 | Low |
c-Src Kinase | 800 | Very Low |
The compound displays preferential inhibition of conventional protein kinase C isoenzymes compared to novel and atypical variants [18]. This selectivity pattern emerges from structural differences in the adenosine triphosphate binding pocket, particularly around the gatekeeper residue and the hinge region [22]. The number of hydrogen bonds and ionic interactions formed with the methylamine group of the staurosporine scaffold correlates directly with binding affinity across different kinase subtypes [22].
The cytotoxic mechanism involves induction of G2/M phase cell cycle arrest with a minimal effective dose of 30 nanograms per milliliter in human leukemia K562 cells [34] [35]. This cell cycle blockade results from inhibition of cyclin-dependent kinases and disruption of checkpoint signaling pathways [33]. The compound induces complete G2-phase arrest that is dependent on its continued presence and can be abrogated by caffeine treatment, indicating involvement of a caffeine-sensitive signal transduction pathway [33].
Table 2: Cytotoxicity Profile in Hematopoietic Malignancies
Cell Line | Cancer Type | IC50 (μM) | Selectivity Index |
---|---|---|---|
MV4-11 | Acute Myeloid Leukemia | 0.078 | 1254 |
K562 | Chronic Myeloid Leukemia | 0.027-0.045* | - |
HL-60 | Acute Promyelocytic Leukemia | 0.010-0.026** | 26.46 |
Jurkat | T-cell Leukemia | 0.010** | - |
Range for doxorubicin-resistant and sensitive variants
*Data from mixture studies
Apoptotic induction represents a critical mechanism of action in leukemic cells [37] [39]. The compound triggers both caspase-dependent and caspase-independent apoptotic pathways, with early cell death occurring within 3 hours through caspase activation, followed by a secondary caspase-independent process [39]. This dual pathway mechanism ensures robust cytotoxicity even in cells with defective apoptotic machinery [39].
7-Oxo staurosporine demonstrates significant anti-proliferative activity against various epithelial-derived carcinomas with differential potency across cancer subtypes [3] [6] [10]. In breast carcinoma MCF-7 cells, halogenated derivatives show enhanced activity, with 7-oxo-3-chloro-3′-N-benzoylstaurosporine achieving an half maximal inhibitory concentration of 0.029 micromolar and a selectivity index of 102 [3] [6].
The anti-proliferative mechanism involves multiple cellular targets beyond kinase inhibition [12] [24]. In cervical cancer models, the compound induces cell adhesion to extracellular matrix proteins, particularly fibronectin, while simultaneously inhibiting anchorage-independent growth [24]. Colony formation assays demonstrate dose-dependent inhibition of both colony number and size, accompanied by increased adherent tendency in cancer cells [24].
Table 3: Anti-Proliferative Activity in Epithelial Carcinomas
Carcinoma Type | Cell Line | IC50 (μM) | Selectivity Index |
---|---|---|---|
Breast | MCF-7 | 0.021-0.029 | 102-221 |
Pancreatic | PATU8988 T | 0.666 | 147 |
Colon | HCT-116 | 0.032 | 19 |
Esophageal | TE-1 | >1 | - |
Gallbladder | GBC-SD | >1 | - |
Cell cycle perturbations contribute significantly to anti-proliferative effects in epithelial cancers [12] [33]. The compound induces G1 arrest in cancer cells with intact retinoblastoma protein pathways, while cells with defective retinoblastoma show resistance to G1 inhibition but remain sensitive to G2/M arrest [12]. This differential response pattern depends on the functional status of cell cycle checkpoint proteins [12].
Matrix metalloprotease regulation represents another key anti-proliferative mechanism [24]. Stroma-cell-induced transcription of matrix metalloprotease 1 and matrix metalloprotease 2 in cervical cancer cells is significantly inhibited by 7-oxo staurosporine treatment [24]. This suppression of metalloprotease activity correlates with reduced invasive potential and metastatic capability [24].
7-Oxo staurosporine exerts significant effects on tumor microenvironment dynamics through modulation of paracrine signaling networks [24] [26]. The compound interferes with cancer-associated fibroblast interactions that typically support cancer stem cell maintenance and chemoresistance [26]. In ovarian cancer models, disruption of Wnt5a signaling from cancer-associated fibroblasts to neighboring cancer cells represents a key mechanism of microenvironmental modulation [26].
The compound affects autocrine and paracrine growth factor production, particularly targeting pathways involving platelet-derived growth factor, transforming growth factor alpha, and insulin-like growth factor [29]. These growth factors normally stimulate tumor cells through autocrine and paracrine signaling into uncontrolled proliferation states [29]. By inhibiting protein kinase pathways essential for growth factor signal transduction, 7-oxo staurosporine disrupts this pathological signaling network [29].
Table 4: Microenvironmental Signaling Targets
Signaling Pathway | Target Component | Effect |
---|---|---|
Wnt5a/ROR2/PKC | Non-canonical Wnt | Inhibition |
Matrix Metalloprotease | MMP1/MMP2 | Suppression |
Growth Factor | PDGF/TGF-α/IGF | Disruption |
Cell Adhesion | Fibronectin binding | Enhancement |
Vascular modulation within the tumor microenvironment occurs through effects on angiogenic signaling [15]. The compound influences endothelial cell behavior and vessel formation, though the specific mechanisms involve complex interactions with multiple kinase-dependent pathways [15]. Cathepsin protease regulation, which plays crucial roles in extracellular matrix remodeling and vessel development, represents an indirect target of kinase inhibition [15].